molecular formula C8H9F2N5S B2927327 5-[1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine CAS No. 1946822-53-2

5-[1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine

Cat. No.: B2927327
CAS No.: 1946822-53-2
M. Wt: 245.25
InChI Key: JOORCVPETHLGKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine is a complex organic compound with a unique structure that includes a pyrazole ring, a thiadiazole ring, and a difluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-methyl-1H-pyrazole-4-carboxylic acid with thiosemicarbazide under acidic conditions to form the intermediate 1,3,4-thiadiazole ring. This intermediate is then reacted with 2,2-difluoroethyl bromide in the presence of a base to introduce the difluoroethyl group .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-[1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

5-[1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential use in drug development, particularly for its antifungal and antibacterial properties.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-[1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The difluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, inhibiting their activity. This inhibition can disrupt various cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine is unique due to the combination of the pyrazole and thiadiazole rings with the difluoroethyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

5-[1-(2,2-difluoroethyl)-3-methylpyrazol-4-yl]-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N5S/c1-4-5(7-12-13-8(11)16-7)2-15(14-4)3-6(9)10/h2,6H,3H2,1H3,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOORCVPETHLGKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C2=NN=C(S2)N)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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